Methyl 3-chloro-5-(chlorosulfonyl)benzoate
CAS No.: 1155083-83-2
Cat. No.: VC2913512
Molecular Formula: C8H6Cl2O4S
Molecular Weight: 269.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1155083-83-2 |
---|---|
Molecular Formula | C8H6Cl2O4S |
Molecular Weight | 269.1 g/mol |
IUPAC Name | methyl 3-chloro-5-chlorosulfonylbenzoate |
Standard InChI | InChI=1S/C8H6Cl2O4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3 |
Standard InChI Key | SJINDARITXMCOD-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)Cl |
Canonical SMILES | COC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)Cl |
Introduction
Structural Identification and Basic Properties
Methyl 3-chloro-5-(chlorosulfonyl)benzoate is characterized by a benzene ring substituted with three key functional groups: a methyl ester, a chlorine atom, and a chlorosulfonyl group. The precise arrangement of these substituents around the benzene ring contributes to the compound's distinctive chemical behavior and applications in organic synthesis .
Identification Data
Parameter | Value |
---|---|
CAS Number | 1155083-83-2 |
Molecular Formula | C8H6Cl2O4S |
Molecular Weight | 269.1 g/mol |
SMILES Notation | COC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)Cl |
InChI | InChI=1S/C8H6Cl2O4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3 |
InChIKey | SJINDARITXMCOD-UHFFFAOYSA-N |
The compound features a meta-relationship between the chlorine atom at position 3 and the chlorosulfonyl group at position 5 on the benzene ring, with the methyl ester functionality completing the substitution pattern. This specific arrangement of functional groups contributes to its unique reactivity profile and synthetic utility .
Physical and Chemical Properties
Methyl 3-chloro-5-(chlorosulfonyl)benzoate appears as a pale yellow to off-white crystalline solid at room temperature. Although specific melting point data for this exact compound is limited in the available literature, structurally similar compounds like methyl 3-chloro-4-(chlorosulfonyl)benzoate exhibit melting points in the range of 115-116°C .
Chemical Reactivity
The compound's reactivity is primarily determined by the presence of the chlorosulfonyl group, which is highly electrophilic and can undergo various nucleophilic substitution reactions. The methyl ester group also provides an additional site for chemical transformations, allowing for diverse synthetic applications.
The chlorosulfonyl group (SO2Cl) is particularly reactive toward nucleophiles, readily forming sulfonamides when reacted with amines, and sulfonate esters when treated with alcohols. This reactivity makes the compound a valuable intermediate in the synthesis of more complex molecules, especially those with potential pharmaceutical applications .
Synthesis Methods
The synthesis of methyl 3-chloro-5-(chlorosulfonyl)benzoate typically involves a series of chemical transformations starting from suitable benzoic acid derivatives. Several synthetic routes have been reported in the literature, with the most common approach involving chlorosulfonation of an appropriately substituted benzoate.
Alternative Synthesis Methods
Alternative synthetic approaches may involve:
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Chlorination of methyl 3-(chlorosulfonyl)benzoate at the meta-position
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Esterification of 3-chloro-5-(chlorosulfonyl)benzoic acid with methanol in the presence of a suitable catalyst
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Functional group interconversion from other appropriately substituted benzoate derivatives
While specific literature on alternative synthesis methods for methyl 3-chloro-5-(chlorosulfonyl)benzoate is limited, similar procedures have been documented for structurally related compounds such as methyl 2-chloro-5-(chlorosulfonyl)benzoate and 2-chloro-sulfonyl-3-methyl benzoate, which involve diazotization reactions followed by sulfonation under controlled conditions .
Applications in Organic Synthesis
Methyl 3-chloro-5-(chlorosulfonyl)benzoate serves as a versatile building block in organic synthesis due to its multiple reactive functional groups. Its applications span various fields, from pharmaceutical intermediate synthesis to agricultural chemical development.
Pharmaceutical Applications
Reaction Type | Nucleophile | Product Type | Potential Applications |
---|---|---|---|
Sulfonamide Formation | Primary/Secondary Amines | Sulfonamides | Antibacterial agents, enzyme inhibitors |
Sulfonate Ester Formation | Alcohols | Sulfonate esters | Leaving groups for further reactions |
Ester Hydrolysis/Transesterification | Water/Alcohols | Carboxylic acids/Different esters | Structural modifications |
Reduction | Various reducing agents | Reduced derivatives | Diverse synthetic intermediates |
This reactivity profile makes the compound particularly valuable in diversity-oriented synthesis, where a common intermediate is transformed into a library of structurally diverse compounds for biological screening.
Hazard Type | Classification | Hazard Statement |
---|---|---|
Skin Corrosion/Irritation | Category 1B or 2 | Causes severe skin burns and eye damage |
Serious Eye Damage/Irritation | Category 1 or 2A | Causes serious eye damage/irritation |
Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation |
These classifications are derived from safety data for similar chlorosulfonyl-containing compounds and should be considered when handling methyl 3-chloro-5-(chlorosulfonyl)benzoate .
Comparative Analysis with Related Compounds
Methyl 3-chloro-5-(chlorosulfonyl)benzoate belongs to a family of substituted benzoates with chlorosulfonyl groups. Understanding its properties in relation to structurally similar compounds provides insights into structure-reactivity relationships.
Structural Comparison
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Differences |
---|---|---|---|---|
Methyl 3-chloro-5-(chlorosulfonyl)benzoate | 1155083-83-2 | C8H6Cl2O4S | 269.1 | Reference compound |
Methyl 3,5-bis(chlorosulfonyl)benzoate | 918810-48-7 | C8H6Cl2O6S2 | 333.17 | Additional chlorosulfonyl group at position 3 |
Methyl 3-chloro-4-(chlorosulfonyl)benzoate | 874830-93-0 | C8H6Cl2O4S | 269.10 | Chlorosulfonyl at position 4 instead of 5 |
Methyl 3-(chlorosulfonyl)benzoate | 63555-50-0 | C8H7ClO4S | 234.66 | Lacks chlorine at position 3 |
Methyl 3-chloro-5-methylbenzoate | 153203-53-3 | C9H9ClO2 | 184.62 | Methyl group instead of chlorosulfonyl |
This structural comparison highlights the impact of substituent position and identity on the physical and chemical properties of these compounds .
Reactivity Comparison
The reactivity of methyl 3-chloro-5-(chlorosulfonyl)benzoate compared to its structural analogs is primarily influenced by:
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The electronic effects of the chlorine atom at position 3, which affects the electrophilicity of the chlorosulfonyl group
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The regioselectivity of nucleophilic attack, which is influenced by the relative positions of the substituents
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The potential for multiple reaction sites in compounds with additional reactive groups
Research Developments and Future Perspectives
While specific literature on methyl 3-chloro-5-(chlorosulfonyl)benzoate is somewhat limited, research on structurally similar compounds suggests several promising avenues for future investigation.
Current Research Applications
Recent research on chlorosulfonyl-containing benzoates has focused on their utility in synthesizing compounds with potential biological activities, particularly:
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Sulfonamide derivatives with potential antibacterial properties
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Enzyme inhibitors targeting specific biological pathways
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Building blocks for more complex pharmaceutical intermediates
Future Research Directions
Potential areas for future research involving methyl 3-chloro-5-(chlorosulfonyl)benzoate include:
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Development of more efficient and environmentally friendly synthetic routes
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Exploration of novel reactions involving the chlorosulfonyl functionality
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Investigation of structure-activity relationships in derivatives with biological significance
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Application in continuous flow chemistry for industrial-scale synthesis
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Use in diversity-oriented synthesis to create compound libraries for drug discovery
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